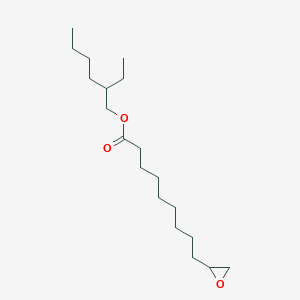

2-Ethylhexyl 9-(oxiran-2-YL)nonanoate

Description

2-Ethylhexyl 9-(oxiran-2-yl)nonanoate is an epoxy-functionalized ester compound characterized by a nonanoate backbone with an oxirane (epoxide) group at the 9th carbon and a 2-ethylhexyl ester group. This structure combines the reactivity of the epoxide ring with the bulkiness of the branched ester, making it suitable for applications requiring controlled crosslinking, such as polymer chemistry or specialty coatings.

The compound’s molecular formula is inferred as C₁₇H₃₂O₃ (assuming a 2-ethylhexyl group: C₈H₁₇O), with an approximate molecular weight of 284.44 g/mol. The epoxide group introduces polarity and reactivity, while the 2-ethylhexyl ester enhances hydrophobicity and reduces volatility compared to shorter-chain esters like methyl.

Properties

CAS No. |

110007-33-5 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

2-ethylhexyl 9-(oxiran-2-yl)nonanoate |

InChI |

InChI=1S/C19H36O3/c1-3-5-12-17(4-2)15-22-19(20)14-11-9-7-6-8-10-13-18-16-21-18/h17-18H,3-16H2,1-2H3 |

InChI Key |

RPTHQBBUNOLNAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 9-(oxiran-2-yl)nonanoate typically involves the epoxidation of 2-ethylhexyl nonanoate. The process begins with the esterification of 2-ethylhexanol with nonanoic acid to form 2-ethylhexyl nonanoate. This intermediate is then subjected to epoxidation using meta-chloroperbenzoic acid as the oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at low temperatures to maintain the stability of the epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Meta-chloroperbenzoic acid is commonly used for epoxidation.

Reduction: Lithium aluminum hydride is used for reducing the ester group.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Formed from the reduction of the ester group.

Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Ethylhexyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential use in bio-lubricants and as a component in biodegradable materials.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-ethylhexyl 9-(oxiran-2-yl)nonanoate involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with various nucleophiles. This reactivity makes it useful in various chemical transformations and applications. The ester group also contributes to its reactivity and stability, making it a versatile compound in different fields.

Comparison with Similar Compounds

Reactivity

- Epoxide vs. Olefin: Unlike 2-ethylhexyl oleate, which contains a non-reactive olefin, this compound’s epoxide group enables ring-opening reactions (e.g., with nucleophiles or acids), making it valuable in polymer crosslinking .

Physical Properties

- Ester Group Impact: The 2-ethylhexyl ester increases hydrophobicity and reduces volatility relative to methyl esters (e.g., methyl 9-(oxiran-2-yl)nonanoate) . This property is critical for applications requiring thermal stability, such as coatings.

- Polarity: The epoxide group enhances polarity compared to non-functionalized esters like 2-ethylhexyl oleate, influencing solubility in polar solvents .

Research Findings and Data Gaps

- Combustion Chemistry: Methyl 9-(oxiran-2-yl)nonanoate is identified as a product in the oxidation of unsaturated methyl esters, suggesting analogous pathways for the 2-ethylhexyl derivative .

- Potential Applications: Based on its structure, the compound could serve as a reactive diluent in epoxy formulations or a monomer for biodegradable polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.